molecular formula C10H7ClN2O B13578517 1-(5-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

1-(5-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Katalognummer: B13578517
Molekulargewicht: 206.63 g/mol
InChI-Schlüssel: IPQXDHKXOQZTHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is an organic compound that features a chloropyridine moiety attached to a cyclobutane ring with a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 5-chloropyridine-2-carbonitrile with a cyclobutanone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(5-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-Chloropyridin-2-yl)ethanone: Shares the chloropyridine moiety but differs in the carbonyl and nitrile groups.

    5-Chloropyridine-2-carbonitrile: Similar pyridine structure but lacks the cyclobutane ring.

    2-(5-Chloropyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a cyclobutane ring.

Uniqueness

1-(5-Chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is unique due to its combination of a chloropyridine moiety with a cyclobutane ring and a nitrile group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C10H7ClN2O

Molekulargewicht

206.63 g/mol

IUPAC-Name

1-(5-chloropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

InChI

InChI=1S/C10H7ClN2O/c11-7-1-2-9(13-5-7)10(6-12)3-8(14)4-10/h1-2,5H,3-4H2

InChI-Schlüssel

IPQXDHKXOQZTHR-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)CC1(C#N)C2=NC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.